![molecular formula C20H12Cl2N2O B2895212 2,4-Bis(4-chlorophenyl)phthalazin-1-one CAS No. 478048-21-4](/img/structure/B2895212.png)
2,4-Bis(4-chlorophenyl)phthalazin-1-one
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Overview
Description
2,4-Bis(4-chlorophenyl)phthalazin-1-one is a chemical compound with the formula C20H12Cl2N2O . It is related to the class of compounds known as phthalazinones .
Synthesis Analysis
The synthesis of phthalazinone derivatives, which includes 2,4-Bis(4-chlorophenyl)phthalazin-1-one, often involves the use of benzoic acid derivatives and hydrazine hydrate . The specific synthesis process for 2,4-Bis(4-chlorophenyl)phthalazin-1-one is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of 2,4-Bis(4-chlorophenyl)phthalazin-1-one consists of a phthalazinone core with two 4-chlorophenyl groups attached at the 2 and 4 positions . Detailed structural analysis such as crystallography or spectroscopy data is not available in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of 2,4-Bis(4-chlorophenyl)phthalazin-1-one is 367.23 . Other physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved sources.Scientific Research Applications
Polymer Development and Material Science
2,4-Bis(4-chlorophenyl)phthalazin-1-one is explored in the field of polymer science for its role in developing high-performance materials. For instance, it contributes to the synthesis of novel copoly(phenyl-s-triazine)s, which are notable for their solubility, thermal stability, and mechanical properties. The introduction of bulky diphenylfluorene units alongside phthalazinone enhances the solubility of copolymers in common organic solvents while maintaining excellent thermal properties, as evidenced by high glass transition temperatures and remarkable dimensional stability. These materials exhibit commendable mechanical properties, making them suitable for various applications, including films via solution casting technology (Zong et al., 2014).
High-temperature Polymers
Phthalazinone derivatives are also key in the development of high-temperature polymers. Aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety exhibit remarkable solubility in a wide range of solvents and high glass-transition temperatures. These properties underline their potential in creating materials that can withstand high temperatures, suitable for advanced engineering applications (Cheng, Jian, & Mao, 2002).
Catalysis and Synthesis
In catalysis, 2,4-Bis(4-chlorophenyl)phthalazin-1-one is implicated in the efficient promotion of synthetic chemical reactions. A study demonstrated the use of a novel nano-sized N-sulfonic acid catalyst derived from phthalazinone for the synthesis of biologically active compounds, showcasing its utility in enhancing reaction yields and shortening reaction times (Goli-Jolodar, Shirini, & Seddighi, 2018).
Organic Light-emitting Diodes (OLEDs)
The compound is also explored in the synthesis of materials for electronic applications, such as organic light-emitting diodes (OLEDs). A bis-cyclometalated iridium(III) complex incorporating 2,4-Bis(4-chlorophenyl)phthalazin-1-one exhibited red phosphorescent properties, indicating its potential in the development of OLEDs with specific emission characteristics (Graf et al., 2009).
Mechanism of Action
Target of Action
Phthalazinone derivatives, such as 2,4-Bis(4-chlorophenyl)phthalazin-1-one, are known to interact with a variety of biological targets due to their diverse pharmacological properties . .
Mode of Action
Phthalazinone derivatives are known for their significant biological activities and pharmacological properties . They interact with their targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
Phthalazinone derivatives are known to affect several biochemical pathways. For instance, they have been reported to inhibit p38MAP kinase , bind selectively to gamma-aminobutyric acid (GABA) receptors , and act as cyclooxygenase-2 (COX-2) inhibitors . They also serve as high-affinity ligands of voltage-gated calcium channels . .
Result of Action
Phthalazinone derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant effects . .
properties
IUPAC Name |
2,4-bis(4-chlorophenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMIGZOTBRBXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(4-chlorophenyl)phthalazin-1-one |
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